molecular formula C22H17ClN2OS B4995179 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide

Cat. No.: B4995179
M. Wt: 392.9 g/mol
InChI Key: REUDHUKOWZRYKF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate halogenating agent.

    Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the 2-methylphenyl and 3-chloro-4-methylbenzamide groups. This often involves the use of reagents such as acyl chlorides and amines under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides
  • 5-nitro-1,2-benzothiazol-3-amine

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both benzothiazole and amide functionalities allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-13-10-11-15(12-17(13)23)21(26)24-18-8-5-6-16(14(18)2)22-25-19-7-3-4-9-20(19)27-22/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUDHUKOWZRYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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